molecular formula C15H15NO3S2 B2470567 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide CAS No. 452090-00-5

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide

Cat. No.: B2470567
CAS No.: 452090-00-5
M. Wt: 321.41
InChI Key: NDXDIQFJCFSPHL-UHFFFAOYSA-N
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Description

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide is a synthetic specialty chemical of interest in materials science and medicinal chemistry research. Its structure is based on the naphtho[1,8-bc]thiophene core, a fused 6/5 π-system that has been identified as a promising scaffold for the development of novel optoelectronic materials . Research on closely related (Z)-2H-naphtho[1,8-bc]thiophenes has demonstrated significant solid-state fluorescence (solid emission), making them potential candidates for application in organic light-emitting diodes (OLEDs) and other conjugated materials for organic electronics . Furthermore, the thiophene moiety is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The diethylamide sulfonamide group in its structure is a common pharmacophore found in various therapeutic agents and can contribute to specific target binding and modulation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-3-16(4-2)21(18,19)13-9-8-12-14-10(13)6-5-7-11(14)15(17)20-12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXDIQFJCFSPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C15H15NO3S2
  • Molecular Weight : 321.41 g/mol
  • IUPAC Name : N,N-diethyl-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

Synthesis

The compound can be synthesized through various methods, including the reaction of naphthalene derivatives with thiophene and sulfonyl chlorides. The synthetic pathways often involve eco-friendly approaches that minimize environmental impact.

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings, such as 2-Oxo-2H-naphtho[1,8-bc]thiophene derivatives, exhibit promising antimicrobial activities. A study highlighted the synthesis of related compounds which demonstrated significant antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria .

CompoundPathogen TestedActivity
2-Oxo-2H-naphtho[1,8-bc]thiophene derivativeE. coliModerate
2-Oxo-2H-naphtho[1,8-bc]thiophene derivativeStaphylococcus aureusSignificant

Anticancer Activity

Thiophene derivatives have been recognized for their anticancer potential. In vitro studies show that certain analogs can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, the structural attributes of thiophenes enhance their affinity for binding to cancer-related targets .

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene-based compounds are well-documented. They act primarily by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response. Several studies have reported that these compounds can reduce inflammation markers in cellular assays .

Study 1: Antimicrobial Efficacy

In a systematic evaluation of synthesized thiophene derivatives, one study tested the antimicrobial activity against six pathogenic fungi and various bacterial strains. The results indicated that specific modifications to the thiophene structure significantly enhanced activity against resistant strains of bacteria .

Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of a related thiophene compound revealed its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This study emphasized the importance of structural modifications in enhancing therapeutic efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lysergic Acid Diethylamide (LSD) Derivatives

LSD derivatives, such as AL-LAD, ETH-LAD, and LSZ, share a diethylamide functional group but differ in their core structure (lysergamide vs. naphthothiophene). Key comparisons include:

Property 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide LSD and Derivatives (e.g., AL-LAD, ETH-LAD)
Core Structure Naphthothiophene with sulfonic acid diethylamide Indole-based lysergamide
Aromatic System Thiophene (S-containing) Indole (N-containing)
Pharmacokinetics Not reported; sulfonamides typically exhibit longer half-lives Plasma half-life: 3.6–8.9 hours
Metabolism Likely hepatic sulfonation or amide hydrolysis Primarily metabolized to 2-oxo-3-hydroxy-LSD
Bioavailability Lower (sulfonic acid may reduce membrane permeability) High (lipophilic indole core enhances absorption)

The sulfur atom in the thiophene ring may enhance π-stacking interactions in enzyme binding compared to LSD’s indole system. However, the sulfonic acid group could limit blood-brain barrier penetration, reducing central nervous system activity relative to LSD .

Sulfonic Acid Salts and Derivatives

Naphthalene sulfonic acid salts (e.g., sodium naphthalene-2-sulfonate) and related compounds provide insights into the physicochemical behavior of sulfonic acid groups:

Property This compound Naphthalene-2-sulfonic Acid Sodium Salt
Solubility Moderate (amide group reduces hydrophilicity) High (ionic sodium salt)
Melting Point Not reported; likely >100°C (sulfonamide stability) 79–83°C
Applications Potential enzyme inhibition (e.g., thymidylate synthase) Industrial detergents, dyes

Heterocyclic Sulfonamides (e.g., Thiophenones)

Thiophenone derivatives, such as 3-hydroxy-4-methylthiophenone (an impurity in sulfonamide synthesis), highlight stability and reactivity differences:

Property This compound 3-Hydroxy-4-methylthiophenone
Stability Likely stable under neutral pH Prone to oxidation
Synthetic Utility Complex synthesis (fused ring system) Intermediate in organic synthesis
Spectroscopic Features Distinct ¹H NMR signals for thiophene protons Characteristic carbonyl IR peaks

The fused naphthothiophene system in the target compound may confer greater thermal and chemical stability compared to simpler thiophenones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation of the naphthothiophene core followed by amidation. Key steps include:

  • Sulfonation : Use of chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation, as seen in analogous naphthalene sulfonic acid derivatives .
  • Amidation : Reaction with diethylamine in anhydrous DMF at 60–80°C, with yields optimized via pH control (neutral to slightly basic conditions) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm sulfonic acid substitution patterns and diethylamide linkage. Compare peaks to PubChem data for analogous sulfonamides .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (tolerance ≤0.3%) .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in hexane. Conduct solubility tests via gravimetric analysis .
  • Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Monitor via HPLC over 24–72 hours in buffer solutions (pH 2–12) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and sulfonamide group reactivity .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes inhibited by sulfonamides). Validate with experimental IC50_{50} values .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies for variability in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH/ANSI guidelines) and report confidence intervals .

Q. What advanced separation techniques are optimal for isolating trace impurities during scale-up?

  • Methodological Answer :

  • Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to remove low-MW byproducts .
  • Preparative HPLC : C18 column with gradient elution (acetonitrile/water + 0.1% TFA) for high-purity batches (>99.5%) .

Q. How can the compound’s photophysical properties be leveraged for applications in optoelectronics?

  • Methodological Answer :

  • UV-Vis/FL Spectroscopy : Measure absorbance/emission maxima in thin films. Compare to naphthalene-based sulfonic acids (e.g., λem_{em} ~450 nm in DMSO) .
  • Device Fabrication : Test as an electron transport layer in OLEDs; optimize thickness via spin-coating (1000–3000 rpm) .

Methodological Challenges and Theoretical Frameworks

Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Hammett Analysis : Correlate σ^- values of substituents with reaction rates to assess electronic effects on the sulfonic acid group .
  • Marcus Theory : Model activation barriers for amidation steps using kinetic isotope effects .

Q. How to design a kinetic study to resolve competing degradation pathways under oxidative stress?

  • Methodological Answer :

  • LC-MS/MS Monitoring : Quantify degradation products (e.g., sulfonic acid vs. thiophene ring oxidation) under H2_2O2_2/Fe2+^{2+} conditions .
  • Arrhenius Plotting : Determine activation energies (Ea_a) for each pathway at 25–60°C .

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